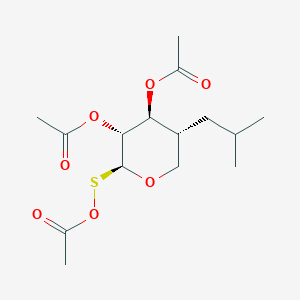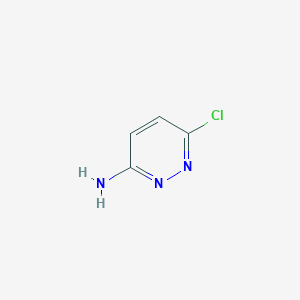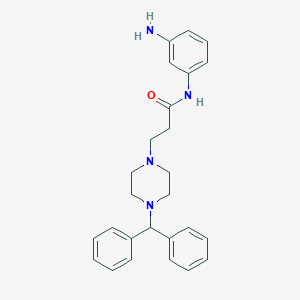
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP or D4, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. This action leads to an increase in the inhibitory effects of GABA, resulting in the anticonvulsant, antinociceptive, and anxiolytic effects of the compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has biochemical and physiological effects on the central nervous system. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and depression. Additionally, it has been shown to reduce the activity of the amygdala, which is responsible for the emotional response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- in lab experiments include its potent anticonvulsant, antinociceptive, and anxiolytic effects. Additionally, it has been shown to have low toxicity and high selectivity for GABA-A receptors. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research involving 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-. One potential direction is to investigate its potential as an antidepressant and anxiolytic drug. Additionally, further studies could explore its effect on other neurotransmitter systems and its potential for treating other neurological disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research.
Conclusion:
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has shown potential for use in various scientific fields. Its anticonvulsant, antinociceptive, and anxiolytic effects make it a promising candidate for further research. While its mechanism of action is not fully understood, it is believed to act as a positive allosteric modulator of GABA-A receptors. Future research could explore its potential as an antidepressant and anxiolytic drug, investigate its effect on other neurotransmitter systems, and develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been accomplished using different methods. One of the most commonly used methods is the reaction of 4-chlorobenzhydryl chloride with N-(3-aminophenyl)piperazine in the presence of a base. This reaction results in the formation of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- as a white solid.
Applications De Recherche Scientifique
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been extensively studied for its potential applications in different scientific fields. It has been found to have anticonvulsant, antinociceptive, and anxiolytic properties. Additionally, it has been shown to have potential as an antidepressant and anxiolytic drug.
Propriétés
Numéro CAS |
107314-43-2 |
|---|---|
Nom du produit |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Formule moléculaire |
C26H30N4O |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-(3-aminophenyl)-3-(4-benzhydrylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C26H30N4O/c27-23-12-7-13-24(20-23)28-25(31)14-15-29-16-18-30(19-17-29)26(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,20,26H,14-19,27H2,(H,28,31) |
Clé InChI |
ZMDLYGGNQZZZPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
107314-43-2 |
Synonymes |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



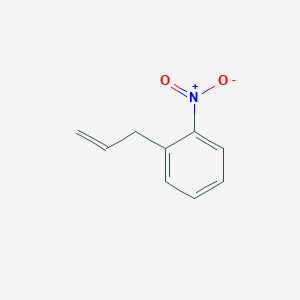
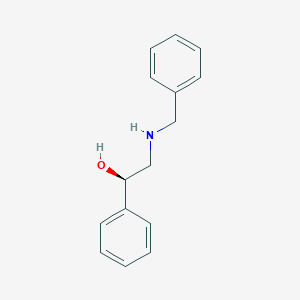
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
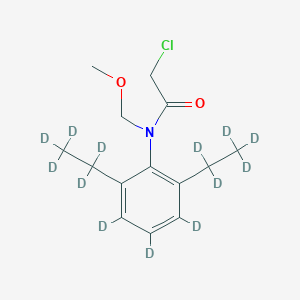
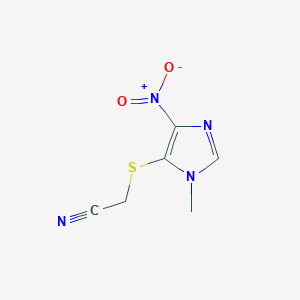
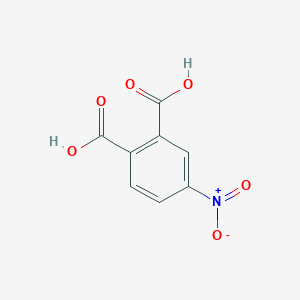
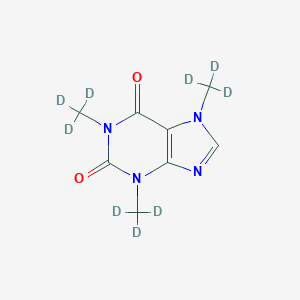
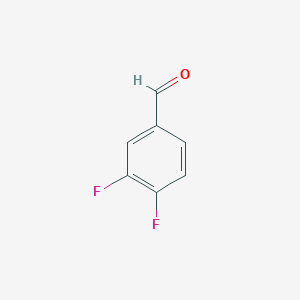
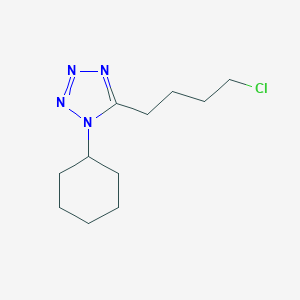
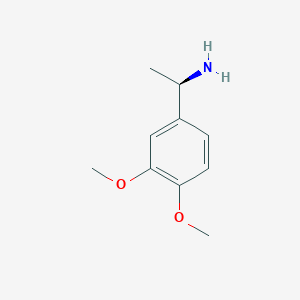
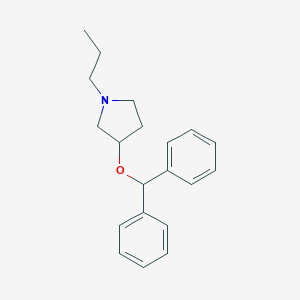
![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)
